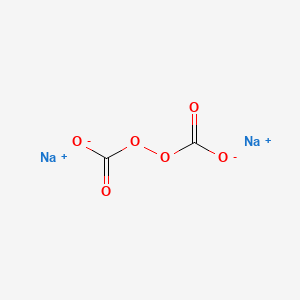
1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine
Overview
Description
1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine, commonly known as 2C-E, is a synthetic chemical compound that belongs to the phenethylamine class of psychoactive drugs. It was first synthesized in the 1970s by a team of chemists led by Alexander Shulgin. 2C-E has gained popularity among recreational drug users due to its psychedelic effects, but it also has potential applications in scientific research.
Scientific Research Applications
Hypertension Treatment
This compound is a key intermediate in the synthesis of Urapidil , an important drug for the treatment of essential hypertension and intravenously in hypertensive emergencies . Urapidil is an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure .
Central Antihypertensive Activity
Urapidil, synthesized from this compound, can cross the blood–brain barrier and activate the 5HT-1A receptor . This unique mechanism makes Urapidil prevent reflex tachycardia in patients .
Treatment of Hypertensive Crises and Perioperative Hypertension
Due to its rapid onset of action and ease of controllability, Urapidil has been used clinically primarily in the treatment of hypertensive crises and perioperative hypertension .
Antifungal Activity
Piperazine derivatives, such as this compound, are important pharmacophores that exhibit diverse pharmacological activity, including antifungal activity .
Antipsychotic Activity
Piperazine derivatives have been found to exhibit antipsychotic activity .
Antimicrobial Activity
These compounds have also been found to have antimicrobial properties .
Antioxidant Activity
Piperazine derivatives have been found to exhibit antioxidant activity .
Antimalarial and Anti-HIV Protease Activity
Research has shown that piperazine derivatives can exhibit antimalarial and anti-HIV protease activity .
Mechanism of Action
Target of Action
It is structurally similar to urapidil , which is known to target the α1-adrenergic receptor and the 5-HT1A receptor . These receptors play crucial roles in regulating blood pressure and central nervous system functions, respectively .
Mode of Action
Given its structural similarity to urapidil , it may also act as an antagonist at the α1-adrenergic receptor and an agonist at the 5-HT1A receptor . This means it may block the action of certain chemicals that constrict blood vessels, while also activating receptors that help to lower blood pressure .
Pharmacokinetics
Its predicted properties include amolecular weight of 249.35200, a density of 1.063±0.06 g/cm3, and a boiling point of 393.8±42.0 °C . It also has a predicted LogP value of 1.86920 , suggesting it may have moderate lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
If it acts similarly to urapidil , it may result in vasodilation (through α1-adrenergic receptor antagonism) and central antihypertensive effects (through 5-HT1A receptor agonism). These effects could potentially lower blood pressure and have other cardiovascular benefits .
Action Environment
It is recommended to be stored at2-8°C under inert gas , suggesting that temperature and oxygen exposure may affect its stability
properties
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15/h2-3,5-6H,4,7-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGGXHMQXIQOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440410 | |
| Record name | 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine | |
CAS RN |
20529-23-1 | |
| Record name | 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)

![Tetraethyl [2,2'-bipyridine]-4,4'-diylbis(phosphonate)](/img/structure/B1600314.png)
![4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]Pyridine](/img/structure/B1600315.png)
![1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B1600316.png)
![Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-](/img/structure/B1600317.png)


